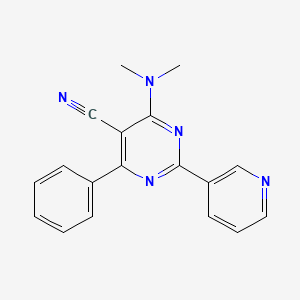

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Vue d'ensemble

Description

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired pyrimidinecarbonitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity:

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of similar structures can lead to potent inhibitors of cancer cell proliferation. Compounds with similar frameworks have been investigated for their ability to inhibit specific kinases involved in cancer progression . -

Antimicrobial Properties:

The compound has been evaluated for its antimicrobial activities. In particular, compounds with a pyrimidine backbone have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics . -

Inhibition of Enzymatic Activity:

Similar compounds have been studied as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism. These inhibitors can potentially be used in treating hyperlipidemia and related cardiovascular diseases .

Biological Research Applications

-

Structure-Activity Relationship Studies:

The compound serves as a valuable scaffold for exploring structure-activity relationships (SAR) in drug design. By modifying different parts of the molecule, researchers can assess how these changes affect biological activity, leading to the development of more effective drugs . -

Quorum Sensing Inhibitors:

Recent studies have identified compounds related to 4-(dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile as potential quorum-sensing inhibitors. These compounds can disrupt bacterial communication, thus preventing biofilm formation and enhancing the efficacy of existing antibiotics .

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing various derivatives of the compound and evaluating their anticancer properties against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound.

| Compound Derivative | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Base Compound | 15 | A549 |

| Derivative A | 5 | A549 |

| Derivative B | 3 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. The findings suggested that the compound exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential therapeutic applications.

Uniqueness

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Activité Biologique

4-(Dimethylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 320417-70-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

- Molecular Formula : C18H15N5

- Molar Mass : 301.35 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C18H15N5 |

| Molar Mass | 301.35 g/mol |

| Synonyms | This compound |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. Notable mechanisms include:

- Inhibition of Tubulin Polymerization : Similar to other anticancer agents, it may exert cytotoxic effects by disrupting microtubule dynamics, which is essential for cell division.

- Targeting Nucleophiles : The compound may interact with cytoplasmic nucleophiles, including mRNA and proteins, inducing oxidative stress responses that lead to apoptosis in cancer cells .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma), and others.

- Results :

Case Studies

- Study on Lung Cancer Cells (A549) :

- Cervical Cancer (HeLa) :

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other pyrimidine derivatives:

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| 4-(Dimethylamino)-6-phenyl... | 0.32 | HT29 (Colorectal) |

| Related Compound A | 0.51 | HCT 15 (Colorectal) |

| Related Compound B | 1.20 | A549 (Lung) |

Propriétés

IUPAC Name |

4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5/c1-23(2)18-15(11-19)16(13-7-4-3-5-8-13)21-17(22-18)14-9-6-10-20-12-14/h3-10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYOQLZWCWLUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324824 | |

| Record name | 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666081 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

320417-70-7 | |

| Record name | 4-(dimethylamino)-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.